Chemical structure and properties of Ethyl 3-(cyclopentylamino)propanoate hydrochloride
Chemical structure and properties of Ethyl 3-(cyclopentylamino)propanoate hydrochloride
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]
Executive Summary
Ethyl 3-(cyclopentylamino)propanoate hydrochloride (CAS: 1176419-85-4) is a specialized
This compound serves as a critical intermediate for introducing the N-cyclopentyl-
Chemical Constitution & Identity[1][2][3][4][5][6]
Structural Analysis
The molecule features a flexible ethylene linker separating a basic secondary amine from an ester carbonyl.[1] The cyclopentyl group acts as a distinct hydrophobic domain, often used to fill lipophilic pockets in target proteins without the rigidity of a phenyl ring or the bulk of a cyclohexyl group.
| Property | Specification |
| IUPAC Name | Ethyl 3-(cyclopentylamino)propanoate hydrochloride |
| Common Name | N-Cyclopentyl- |
| CAS Number (HCl) | 1176419-85-4 |
| CAS Number (Free Base) | 928788-22-1 |
| Molecular Formula | C |
| Molecular Weight | 221.72 g/mol (Salt); 185.26 g/mol (Base) |
| SMILES | CCOC(=O)CCNC1CCCC1.Cl |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, ethanol; sparing solubility in DCM |
Synthesis & Manufacturing Protocol
Mechanistic Pathway: Aza-Michael Addition
The industrial and laboratory standard for synthesizing this compound is the aza-Michael addition of cyclopentylamine to ethyl acrylate.[1] This route is preferred over alkylation with ethyl 3-halopropanoates due to higher atom economy and the avoidance of mutagenic alkyl halides.[1]
Critical Control Point: Mono- vs. Bis-Addition
The reaction must be controlled to prevent the formation of the tertiary amine byproduct (bis-addition of ethyl acrylate).[1] This is achieved by using a stoichiometric excess of the amine or controlling temperature, although the steric bulk of the cyclopentyl group naturally retards the second addition compared to linear amines.
Detailed Experimental Protocol
Note: This protocol is designed for a 10g scale synthesis.
Reagents:
-
Cyclopentylamine (1.2 equivalents)
-
Ethanol (Absolute)[5]
-
HCl in Dioxane (4M) or Ethanolic HCl
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Cyclopentylamine (1.2 eq) in absolute ethanol (5 volumes).
-
Addition: Cool the solution to 0°C. Add Ethyl Acrylate (1.0 eq) dropwise over 30 minutes. Rationale: Exothermic control minimizes polymerization of the acrylate.
-
Propagation: Allow the mixture to warm to room temperature (25°C) and stir for 12–24 hours. Monitor via TLC (SiO
, 5% MeOH in DCM) or LC-MS.[1]-
Checkpoint: Disappearance of ethyl acrylate peak.[1]
-
-
Work-up (Free Base): Concentrate the reaction mixture under reduced pressure to remove ethanol and excess cyclopentylamine. The residue is the crude free base (usually a colorless oil).[1]
-
Salt Formation: Redissolve the crude oil in minimal dry diethyl ether or ethanol. Cool to 0°C. Add 4M HCl in Dioxane (1.1 eq) dropwise.
-
Isolation: The hydrochloride salt will precipitate immediately.[1] Filter the white solid under inert atmosphere (nitrogen) to prevent hygroscopic clumping.[1]
-
Purification: Recrystallize from Ethanol/Ether if necessary to remove trace bis-adducts.
Visualization: Synthesis Workflow
Figure 1: Synthetic pathway via Aza-Michael addition followed by hydrochlorination.[1]
Physicochemical Profile & Stability
Stability Factors
-
Hydrolysis: The ethyl ester is susceptible to hydrolysis under basic conditions (pH > 9) or strong acidic conditions with heat, converting to the corresponding carboxylic acid (3-(cyclopentylamino)propanoic acid).[1]
-
Cyclization: Under high thermal stress or basic conditions, the free base may undergo intramolecular cyclization to form a
-lactam, although this is disfavored for 4-membered rings compared to -lactams.[1] -
Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.[1] It must be stored in a desiccator at -20°C for long-term stability.[1]
Predicted pKa Values
-
Secondary Amine (NH): ~9.5 – 10.0 (Protonated form).[1]
-
Implication: At physiological pH (7.4), the amine will be predominantly protonated (positively charged), improving water solubility but potentially requiring active transport or specific formulation for cell permeability unless the ester is cleaved.[1]
Applications in Drug Discovery
Fragment-Based Drug Design (FBDD)
This molecule is a "privileged structure" in FBDD.[1] It provides a scaffold that mimics the
-
Linker Utility: The 3-carbon chain (propanoate) acts as a spacer, positioning the cyclopentyl "tail" at a specific distance from the ester "head."[1]
-
Lipophilic Tuning: The cyclopentyl group offers a LogP adjustment.[1] It is less bulky than a phenyl group and lacks pi-stacking capability, making it ideal for probing hydrophobic pockets where aromatic interactions are undesirable.[1]
Specific Therapeutic Areas
-
Thrombin Inhibitors: Analogs of this structure (e.g., N-substituted
-alanines) are found in the backbone of direct thrombin inhibitors like Dabigatran, where the ester functions as a prodrug element.[1] -
Integrin Antagonists: Used to synthesize RGD (Arg-Gly-Asp) mimetics.[1] The amine can be coupled to an arginine mimic, while the ester is hydrolyzed to the acid to bind the metal ion in the integrin active site.
Visualization: Drug Design Workflow
Figure 2: Utilization of the fragment in peptidomimetic synthesis.[1]
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signals are diagnostic:
H NMR (400 MHz, DMSO-d or CDCl )
- 1.25 (t, 3H): Methyl group of the ethyl ester.
- 1.50 – 1.90 (m, 8H): Cyclopentyl ring protons (distinctive multiplets).[1]
-
2.80 (t, 2H): Methylene protons
to the carbonyl (–CH –CO–).[1] -
3.15 (t, 2H): Methylene protons
to the nitrogen (–NH–CH –).[1] - 3.45 (m, 1H): Methine proton of the cyclopentyl ring (–CH–NH–).[1]
- 4.15 (q, 2H): Methylene protons of the ethyl ester.
-
9.00+ (br s, 2H): Ammonium protons (NH
), confirms salt formation.[1]
Mass Spectrometry (ESI-MS)
-
Positive Mode: [M+H]
peak at 186.15 m/z .[1]
Safety & Handling (SDS Summary)
| Hazard Class | Statement | Precaution |
| Skin Irritation | Category 2 (H315) | Wear nitrile gloves; wash immediately upon contact.[1] |
| Eye Irritation | Category 2A (H319) | Use safety goggles.[1] Rinse with water for 15 min if exposed.[1][6] |
| STOT-SE | Category 3 (H335) | Avoid dust inhalation; use in a fume hood.[1] |
| Storage | Hygroscopic | Store under inert gas (Ar/N |
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[1]
References
-
ChemicalBook. (2024).[1][7] Ethyl 3-(cyclopentylamino)propanoate hydrochloride Product Properties. Retrieved from [1]
-
PubChem. (2024).[1] Ethyl 3-(cyclopentylamino)propanoate (Free Base) - Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
Bartoli, G., et al. (2005).[1] "Solvent-free synthesis of
-amino esters via aza-Michael addition." Journal of Organic Chemistry. (General methodology reference for aza-Michael additions). -
BLD Pharm. (2024).[1] Safety Data Sheet: Ethyl 3-(cyclopentylamino)propanoate. Retrieved from [1]
-
Fluorochem. (2024).[1][7] Product Analysis: Ethyl 3-(cyclopentylamino)propanoate. Retrieved from [1]
Sources
- 1. Ethyl 3-phenylpropionate | C11H14O2 | CID 16237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 928788-22-1|Ethyl 3-(cyclopentylamino)propanoate|BLD Pharm [bldpharm.com]
- 4. Ethyl 3-(cyclopentylaMino)propanoate hydrochloride | 1176419-85-4 [chemicalbook.com]
- 5. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Eureka | Patsnap [eureka.patsnap.com]
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